Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
Description
Structural Identification and IUPAC Nomenclature
This compound represents a complex piperidine derivative characterized by multiple functional groups that contribute to its synthetic versatility. The compound's official International Union of Pure and Applied Chemistry nomenclature is methyl 5-(((tert-butoxycarbonyl)amino)methyl)piperidine-2-carboxylate, which accurately describes its structural composition and stereochemical relationships. The molecule possesses the Chemical Abstracts Service registry number 1291351-83-1, serving as its unique identifier in chemical databases and commercial catalogues.
The molecular structure features a six-membered piperidine ring as the central scaffold, with two distinct substituents that define its chemical behavior and synthetic applications. At the 2-position of the piperidine ring, a methyl ester group provides reactivity for various coupling reactions and transformations. The 5-position carries an aminomethyl substituent that is protected by a tert-butoxycarbonyl group, a common protective strategy in organic synthesis that enhances stability while maintaining the potential for selective deprotection under appropriate conditions. This molecular architecture creates a compound with molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 grams per mole.
The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the piperidine ring system. The spatial arrangement of these functional groups significantly influences the compound's reactivity patterns and biological interactions. The tert-butoxycarbonyl protecting group adopts a specific conformation that minimizes steric hindrance while providing effective protection of the amino functionality. The structural representation using Simplified Molecular Input Line Entry System notation is COC(=O)C1CCC(CNC(=O)OC(C)(C)C)CN1, which encodes the complete connectivity and stereochemical information.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ | |
| Molecular Weight | 272.34 g/mol | |
| Chemical Abstracts Service Number | 1291351-83-1 | |
| Purity (Commercial) | 97% | |
| MDL Number | MFCD18089654 |
Historical Context in Piperidine Derivative Research
The development of this compound must be understood within the broader historical evolution of piperidine chemistry and protective group strategies. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who both obtained the compound through the reaction of piperine with nitric acid. This foundational work established piperidine as a fundamental building block in organic chemistry, leading to extensive research into its derivatives and applications.
The historical significance of piperidine derivatives in medicinal chemistry became apparent through their natural occurrence and biological activities. Natural alkaloids containing the piperidine structural motif, such as piperine from black pepper, demonstrated the inherent biological relevance of this ring system. The recognition that piperidine-containing compounds could exhibit diverse pharmacological properties drove sustained research interest in developing synthetic methodologies for accessing complex piperidine derivatives. This research trajectory ultimately led to the sophisticated protective group strategies exemplified by compounds like this compound.
The evolution of tert-butoxycarbonyl chemistry represents another crucial historical thread in understanding this compound's significance. The tert-butoxycarbonyl protecting group emerged as a powerful tool for amino acid and peptide chemistry, offering stability under basic conditions while being readily removable under acidic conditions. Research by various groups demonstrated the utility of tert-butoxycarbonyl protection in complex synthetic sequences, particularly in pharmaceutical chemistry where selective protection and deprotection strategies are essential for accessing target molecules. The combination of piperidine chemistry with tert-butoxycarbonyl protection represents a sophisticated approach to molecular design that emerged from decades of methodological development.
Contemporary research has revealed the importance of multi-component reactions and cascade processes in piperidine synthesis, providing historical context for compounds like this compound. The development of efficient synthetic routes to substituted piperidines has involved contributions from numerous research groups, each building upon previous methodological advances. These historical developments have established the foundation for modern approaches to piperidine derivative synthesis, emphasizing the importance of functional group compatibility and synthetic efficiency.
Role in Contemporary Medicinal Chemistry
This compound occupies a significant position in contemporary medicinal chemistry as a versatile building block for pharmaceutical synthesis. The compound's design incorporates multiple functional handles that enable diverse chemical transformations, making it particularly valuable for constructing complex molecular architectures required in drug development. The presence of both ester and protected amine functionalities provides orthogonal reactivity that can be exploited in multi-step synthetic sequences, allowing medicinal chemists to access a wide range of target structures with varying biological activities.
The contemporary relevance of this compound extends to its applications in peptide chemistry and biologics development. The tert-butoxycarbonyl protecting group serves as a crucial tool in peptide synthesis, where selective protection and deprotection strategies are essential for building complex peptide sequences. This compound can function as a key intermediate in the synthesis of peptide-based therapeutics, particularly those incorporating non-natural amino acid residues or cyclic constraints. This application has become increasingly important as the pharmaceutical industry has expanded its focus on peptide and protein therapeutics.
Modern pharmaceutical research has demonstrated the value of piperidine derivatives in targeting neurological disorders, where the unique structural features of the piperidine ring system contribute to specific receptor interactions. This compound serves as a precursor to more complex piperidine-containing pharmaceuticals that may exhibit activity against various neurological targets. The ability to introduce diverse substituents while maintaining the core piperidine structure allows for systematic structure-activity relationship studies that guide drug optimization efforts.
The compound's role in green chemistry initiatives represents another aspect of its contemporary relevance. Recent research has explored the use of tert-butoxycarbonyl-protected amino acid ionic liquids derived from compounds like this compound in environmentally friendly synthetic processes. These applications demonstrate how traditional synthetic intermediates can be adapted for sustainable chemistry practices, reflecting the evolving priorities of modern pharmaceutical research toward more environmentally responsible approaches.
| Application Area | Synthetic Role | Chemical Transformation |
|---|---|---|
| Pharmaceutical Synthesis | Building Block | Ester hydrolysis, amine deprotection |
| Peptide Chemistry | Amino Acid Precursor | Coupling reactions, cyclization |
| Neurological Drug Development | Intermediate | Ring modifications, substituent introduction |
| Green Chemistry | Ionic Liquid Formation | Salt formation, solvent applications |
Contemporary research methodologies have also highlighted the importance of this compound in material science applications. The compound's structural features make it suitable for incorporation into polymer systems where the piperidine ring can provide specific mechanical or thermal properties. This interdisciplinary application demonstrates the versatility of well-designed synthetic intermediates and their potential to contribute to multiple fields of research beyond traditional pharmaceutical chemistry.
Properties
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCWZAMOFLESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method includes the reaction of piperidine-2-carboxylic acid with tert-butyl chloroformate to introduce the Boc group. This is followed by methylation using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the Boc-protected amine group and the ester functionality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate serves as a building block in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural features facilitate the design of potent inhibitors for various receptors.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Drug Development
Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells and neurodegenerative diseases. For instance, studies have indicated that modifications to the piperidine structure can enhance biological activity and selectivity towards specific targets.
Data Tables
| Reaction Step | Yield (%) |
|---|---|
| Piperidine ring formation | 85% |
| Boc protection | 90% |
| Methyl ester formation | 95% |
Case Studies
- Neuropharmacology : A study evaluated the efficacy of this compound derivatives in modulating neurotransmitter systems. Results indicated that certain derivatives significantly increased serotonin levels, suggesting potential for antidepressant activity.
- Cancer Research : In vitro studies demonstrated that specific analogs of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. These findings support further investigation into its use as a chemotherapeutic agent.
- Synthetic Methodology : A recent publication highlighted an innovative approach to synthesize complex piperidine derivatives using this compound as a key intermediate, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The ester group can also undergo hydrolysis to produce carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate vary in substituent positions, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis based on evidence from synthetic, catalog, and research data.
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Position and Ring Conformation: The target compound’s methyl ester at the 2-position on the piperidine ring contrasts with QP-3731’s 3-position ester, which may alter steric interactions in enzyme-binding pockets .
Functional Group Impact: Phenoxy-substituted analogs () introduce aromaticity and halogen atoms (e.g., chlorine), enabling π-π stacking and hydrophobic interactions in target proteins . Imidazole-based derivatives () possess hydrogen-bonding capacity via the heterocyclic nitrogen, unlike the purely aliphatic piperidine system .
Synthetic Utility :
- The Boc group in the target compound simplifies deprotection under acidic conditions, a feature shared with QP-3731 and bicyclo-octane analogs .
- Hydrochloride salts (e.g., QW-1573 in ) improve aqueous solubility but require neutralization for subsequent reactions .
Biological Relevance :
- Piperidine-2-carboxylates are common in CDK9 inhibitor scaffolds (), whereas bicyclo-octane and imidazole derivatives are explored for protease inhibition () .
Biological Activity
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate, also known by its CAS number 1291351-83-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to enhance the lipophilicity and stability of compounds, potentially affecting their biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of related compounds on glioblastoma (GBM) cells, suggesting that modifications at specific positions on the indole or piperidine rings can lead to enhanced activity against cancer cell lines .
The mechanism appears to involve the induction of methuosis, a form of cell death characterized by extensive vacuolization. This process is linked to alterations in microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have revealed that specific structural modifications can significantly influence biological activity. For example, introducing different alkyl groups or functional groups at the 2- and 5-positions of the piperidine ring can enhance cytotoxicity or alter the mechanism of action .
| Compound | Modification | GI50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 1a | None | 10 | Induces methuosis |
| Compound 2b | Propoxy group | 2.5 | Similar activity as 1a |
| Compound 2m | n-Propyl group | 0.1 | Highly potent inhibitor |
Study on Growth Inhibition
In a recent thesis investigating various N-heterocyclic scaffolds, this compound was assessed for its growth inhibition properties in murine liver cell lines. The results indicated that certain derivatives were able to inhibit cancer cell growth while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity underscores the potential for developing targeted therapies based on this compound's structure.
Anti-inflammatory Activity
While primarily noted for its anticancer potential, some derivatives have also been evaluated for anti-inflammatory properties. A study reported that related compounds exhibited significant inhibition of COX-2 enzyme activity, suggesting that this compound may have broader therapeutic applications beyond oncology .
Q & A
Q. What are the key structural features and spectroscopic identifiers for Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate?
The compound contains a piperidine ring with a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 5-position and a methyl ester at the 2-position. Key spectroscopic identifiers include:
- NMR : The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm in H NMR), while the piperidine ring protons show splitting patterns dependent on stereochemistry. The methyl ester resonates as a singlet (~3.7 ppm) .
- IR : Stretching vibrations for the carbonyl groups (C=O) of the Boc and ester moieties appear at ~1680–1720 cm .
- Mass Spec : Molecular ion peaks at m/z 272.35 (M+H) confirm the molecular formula .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
Synthesis typically involves:
- Step 1 : Boc-protection of 5-(aminomethyl)piperidine-2-carboxylic acid using di-tert-butyl dicarbonate (BocO) in a basic solvent (e.g., THF/water) at 0–25°C .
- Step 2 : Esterification of the carboxylic acid using methyl iodide in the presence of a base (e.g., KCO) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How should this compound be stored to ensure stability, and what are its incompatibilities?
- Storage : Stable at –20°C under inert gas (N or Ar) in a desiccator. Avoid prolonged exposure to moisture or light .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides, HNO) and may decompose under acidic/basic conditions, leading to Boc deprotection or ester hydrolysis .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?
Q. What strategies address contradictory reactivity data in functionalizing the piperidine ring?
Contradictions in reactivity (e.g., Boc group stability vs. ester hydrolysis) can arise due to competing electrophilic/nucleophilic sites. Solutions include:
Q. How can computational modeling predict biological interactions of this compound?
- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with targets like enzymes or receptors. The Boc group’s steric bulk may hinder binding, while the piperidine ring’s conformation affects fit .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .
Q. What are the limitations of current analytical methods in characterizing this compound?
- NMR Overlap : Signals from the piperidine ring and Boc group may overlap, complicating stereochemical analysis. Use C NMR or 2D techniques (HSQC, COSY) for resolution .
- LC-MS Sensitivity : Low-abundance impurities (e.g., de-Boc byproducts) may evade detection. High-resolution MS (HRMS) or tandem MS (MS/MS) improves identification .
Q. How does this compound compare structurally and functionally to its analogs in drug discovery?
-
Structural Analogues :
-
Functional Impact : Piperidine derivatives with Boc groups are common in protease inhibitors (e.g., HIV-1) due to their ability to mimic transition states .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
